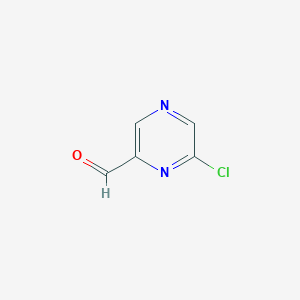

6-Chloropyrazine-2-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLIHAPBHUZMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470696 | |

| Record name | 6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874114-34-8 | |

| Record name | 6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 6-chloropyrazine-2-carbaldehyde, a key intermediate in the development of novel therapeutics. This document outlines a robust synthetic pathway, details experimental protocols, and presents key data in a clear and accessible format.

Introduction

This compound is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry. The pyrazine scaffold is a common motif in biologically active molecules, and the presence of a chlorine atom and an aldehyde functional group offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 874114-34-8[1][2] |

| Molecular Formula | C₅H₃ClN₂O[1] |

| Molecular Weight | 142.54 g/mol [1] |

| Exact Mass | 141.9933904 g/mol [1] |

| Appearance | Solid[3] |

| Purity | ≥ 95%[3] |

| Topological Polar Surface Area | 42.8 Ų[1] |

| Rotatable Bond Count | 1[1] |

| Hydrogen Bond Donor Count | 0[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (6-chloropyrazin-2-yl)methanol. Several established oxidation protocols can be employed for this transformation, offering flexibility in reagent choice and reaction conditions.

Synthetic Pathway

The general synthetic scheme involves a single-step oxidation of the precursor alcohol.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for three common and effective oxidation methods.

Method 1: Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is known for its mild reaction conditions and high yields.

Experimental Workflow:

Caption: Step-by-step workflow for Swern oxidation.

Detailed Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.5 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Stir the resulting mixture at -78 °C for 15 minutes.

-

Add a solution of (6-chloropyrazin-2-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional 15 minutes at -78 °C.

-

Allow the reaction to warm to room temperature and quench with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent, offering a mild and selective oxidation.

Experimental Workflow:

Caption: Step-by-step workflow for Dess-Martin periodinane oxidation.

Detailed Procedure:

-

To a solution of (6-chloropyrazin-2-yl)methanol (1.0 eq.) in dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Method 3: Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation is particularly effective for allylic, benzylic, and heterocyclic alcohols.

Experimental Workflow:

Caption: Step-by-step workflow for manganese dioxide oxidation.

Detailed Procedure:

-

To a vigorously stirred suspension of activated manganese dioxide (5-10 eq.) in a suitable solvent such as dichloromethane or chloroform, add (6-chloropyrazin-2-yl)methanol (1.0 eq.).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake thoroughly with the solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or silica gel column chromatography.

Characterization Data

-

¹H NMR: Expect signals for the two pyrazine ring protons and the aldehyde proton. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The two aromatic protons on the pyrazine ring would appear as distinct signals.

-

¹³C NMR: Expect signals for the five carbon atoms, including the carbonyl carbon of the aldehyde (typically around 190 ppm) and the four carbons of the pyrazine ring.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for the synthesis and handling of this compound. The outlined oxidation methods offer reliable and adaptable procedures for its preparation from (6-chloropyrazin-2-yl)methanol. The provided physicochemical data and characterization guidelines will aid researchers in its use as a valuable intermediate in the pursuit of new chemical entities with therapeutic potential.

References

Synthesis of 6-Chloropyrazine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 6-Chloropyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry. Due to the absence of a single, dedicated published protocol for this specific molecule, this document outlines three robust synthetic pathways derived from well-established chemical transformations and analogous reactions reported in the literature. This guide is intended to be a practical resource for organic chemists and professionals in pharmaceutical development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic strategies.

Introduction and Significance

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazine scaffold is a common motif in pharmaceuticals, and the presence of a chlorine atom and an aldehyde functional group provides versatile handles for further chemical modifications. The aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The chlorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of various functional groups at the 6-position of the pyrazine ring. These features make this compound a crucial precursor for the development of novel therapeutic agents.

Proposed Synthetic Pathways

Three primary synthetic routes are proposed for the synthesis of this compound, starting from commercially available precursors:

-

Route 1: Oxidation of 2-Chloro-6-methylpyrazine. This is a direct approach involving the oxidation of the methyl group of the readily available 2-Chloro-6-methylpyrazine.

-

Route 2: Reduction of 6-Chloropyrazine-2-carboxylic Acid Derivatives. This pathway starts with the commercially available 6-Chloropyrazine-2-carboxylic acid and proceeds through the reduction of an ester or an acyl chloride intermediate.

-

Route 3: Reduction of 6-Chloropyrazine-2-carbonitrile. This alternative route involves the synthesis of a nitrile intermediate followed by its partial reduction to the aldehyde.

The following sections provide detailed experimental protocols for each of these proposed routes, along with a summary of relevant quantitative data and visual diagrams of the reaction pathways.

Route 1: Oxidation of 2-Chloro-6-methylpyrazine

This route offers a straightforward approach to this compound from the commercially available 2-Chloro-6-methylpyrazine. The key transformation is the selective oxidation of the methyl group to an aldehyde. A common reagent for the oxidation of methyl groups on heteroaromatic rings is selenium dioxide (SeO₂).

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

-

2-Chloro-6-methylpyrazine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-6-methylpyrazine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 95:5 v/v).

-

Add selenium dioxide (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with dichloromethane.

-

Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x volume of the initial solvent).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data

| Parameter | Value/Range |

| Starting Material | 2-Chloro-6-methylpyrazine |

| Reagent | Selenium Dioxide (SeO₂) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | Reflux (100-110 °C) |

| Reaction Time | 4-12 hours |

| Typical Yield | 40-60% (estimated based on analogous reactions) |

Reaction Pathway

Route 2: Reduction of 6-Chloropyrazine-2-carboxylic Acid Derivatives

This versatile approach utilizes the readily available 6-Chloropyrazine-2-carboxylic acid as the starting material. The carboxylic acid is first converted to a more reactive derivative, such as an ester or an acyl chloride, which is then selectively reduced to the aldehyde.

Sub-route 2a: Esterification followed by DIBAL-H Reduction

This two-step sequence involves the initial conversion of the carboxylic acid to its methyl or ethyl ester, followed by a controlled reduction using Diisobutylaluminium hydride (DIBAL-H) at low temperature.

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Methanol or Ethanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Dichloromethane (DCM) or Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the corresponding ester, which can often be used in the next step without further purification.

Materials:

-

Methyl or Ethyl 6-chloropyrazine-2-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

Procedure:

-

Dissolve the ester (1.0 eq) in anhydrous toluene or DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1-1.2 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.[1]

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

Sub-route 2b: Acyl Chloride Formation followed by Reduction

This sub-route involves the conversion of the carboxylic acid to the more reactive acyl chloride, which can then be reduced to the aldehyde using specific reducing agents that do not reduce the aldehyde further.

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.[2][3][4]

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (cessation of gas evolution), typically for 1-3 hours.

-

Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. The resulting crude 6-chloropyrazine-2-carbonyl chloride is often used immediately in the next step without further purification.[5][6]

Two common methods for this selective reduction are the Rosenmund reduction and the use of a hindered hydride reagent.

Method 1: Rosenmund Reduction

Materials:

-

6-Chloropyrazine-2-carbonyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄, 5%)

-

Quinoline-sulfur poison (optional, to prevent over-reduction)

-

Anhydrous Toluene or Xylene

-

Hydrogen gas (H₂)

Procedure:

-

Suspend the Rosenmund catalyst (Pd/BaSO₄) and, if necessary, the quinoline-sulfur poison in anhydrous toluene in a hydrogenation flask.

-

Add a solution of 6-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous toluene.

-

Flush the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or by measuring hydrogen uptake.[7][8][9][10]

-

Upon completion, filter the catalyst through Celite® and wash the filter cake with toluene.

-

Wash the filtrate with a dilute acid solution (to remove the quinoline), then with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude aldehyde, which can be purified by chromatography or distillation.

Method 2: Reduction with Lithium tri-tert-butoxyaluminum hydride

Materials:

-

6-Chloropyrazine-2-carbonyl chloride

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude 6-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the solution to -78 °C.

-

In a separate flask, dissolve lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF and cool to -78 °C.[11][12]

-

Slowly add the hydride solution to the acyl chloride solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-3 hours.

-

Quench the reaction by the slow addition of water or dilute HCl at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Route 2

| Sub-route | Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2a | Esterification | H₂SO₄, MeOH | Methanol | Reflux | 4-8 | >90 (typical) |

| DIBAL-H Reduction | DIBAL-H | Toluene/DCM | -78 | 1-3 | 70-90 (typical) | |

| 2b | Acyl Chloride Formation | SOCl₂ or (COCl)₂ | DCM/Toluene | RT to Reflux | 1-3 | >95 (crude) |

| Rosenmund Reduction | H₂, Pd/BaSO₄ | Toluene | RT | 2-6 | 60-80 (typical) | |

| LiAlH(OtBu)₃ Reduction | LiAlH(OtBu)₃ | THF | -78 | 1-3 | 70-85 (typical) |

Reaction Pathways for Route 2

Route 3: Reduction of 6-Chloropyrazine-2-carbonitrile

This route involves the synthesis of 6-Chloropyrazine-2-carbonitrile, which is then partially reduced to the target aldehyde. The nitrile can potentially be synthesized from the corresponding amine via a Sandmeyer reaction.

Experimental Protocol: Synthesis of 6-Chloropyrazine-2-carbonitrile (Proposed)

This protocol is based on the Sandmeyer reaction of an amino-pyrazine.

Materials:

-

2-Amino-6-chloropyrazine

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

Toluene

Procedure:

-

Dissolve 2-Amino-6-chloropyrazine (1.0 eq) in an aqueous solution of HCl or HBr.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

Cool the mixture and extract with toluene or another suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude 6-Chloropyrazine-2-carbonitrile by column chromatography or recrystallization.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carbonitrile

Method 1: DIBAL-H Reduction

Materials:

-

6-Chloropyrazine-2-carbonitrile

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution)

-

Anhydrous Toluene or DCM

-

Dilute sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Follow a similar procedure as the DIBAL-H reduction of the ester (Sub-route 2a), dissolving the nitrile (1.0 eq) in an anhydrous solvent at -78 °C.[13][14][15][16][17]

-

Slowly add DIBAL-H (1.2-1.5 eq) and stir at -78 °C for 2-4 hours.

-

Quench the reaction with methanol, followed by an acidic workup (e.g., 2M H₂SO₄ or HCl) to hydrolyze the intermediate imine to the aldehyde.

-

Extract the product with ethyl acetate, wash, dry, and purify as described previously.

Method 2: Stephen Reaction

Materials:

-

6-Chloropyrazine-2-carbonitrile

-

Anhydrous tin(II) chloride (SnCl₂)

-

Anhydrous diethyl ether or ethyl acetate

-

Anhydrous hydrogen chloride (HCl) gas

-

Water

Procedure:

-

Suspend anhydrous tin(II) chloride (2.0 eq) in anhydrous diethyl ether saturated with dry HCl gas.[18][19][20][21][22]

-

Add a solution of 6-Chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous ether to the suspension.

-

Stir the mixture at room temperature. A precipitate of the aldimine-tin chloride complex should form.

-

After the reaction is complete (typically several hours), filter the precipitate under an inert atmosphere and wash with anhydrous ether.

-

Hydrolyze the collected solid by stirring with water, which will convert the imine intermediate to the aldehyde.

-

Extract the aldehyde with diethyl ether, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or distillation.

Quantitative Data for Route 3

| Step | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Nitrile Synthesis | Sandmeyer | NaNO₂, CuCN | Water/Toluene | 0-60 | 2-4 | 50-70 (typical) |

| Nitrile Reduction | DIBAL-H | DIBAL-H | Toluene/DCM | -78 | 2-4 | 60-80 (typical) |

| Stephen Reaction | SnCl₂, HCl | Ether | RT | 4-12 | 50-70 (typical) |

Reaction Pathway for Route 3

Conclusion

This technical guide has outlined three distinct and viable synthetic strategies for the preparation of this compound. Each route offers its own set of advantages and challenges.

-

Route 1 (Oxidation) is the most direct but may suffer from moderate yields and the use of a stoichiometric amount of a toxic selenium reagent.

-

Route 2 (Reduction of Carboxylic Acid Derivatives) is a highly reliable and versatile approach, with the DIBAL-H reduction of the corresponding ester often providing good yields and high purity. The Rosenmund reduction is also a classic and effective method.

-

Route 3 (Reduction of Nitrile) provides an alternative pathway, although it may involve more steps, including the initial synthesis of the nitrile.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The detailed experimental protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists in their efforts to synthesize this compound for applications in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. 6-Chloropyrazine-2-carbonyl chloride|lookchem [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Rosenmund Reduction [organic-chemistry.org]

- 10. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]

- 11. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. By the Reduction of Nitriles (Stephen reaction) Given the reaction seque.. [askfilo.com]

- 19. Write stephen reaction | Filo [askfilo.com]

- 20. byjus.com [byjus.com]

- 21. scribd.com [scribd.com]

- 22. Reduction of Nitriles – Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

Spectroscopic Profile of 6-Chloropyrazine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloropyrazine-2-carbaldehyde. Due to the limited availability of specific experimental data in public databases, this guide presents a combination of predicted values and data from analogous compounds to offer a robust profile for this molecule. The information herein is intended to support research and development activities by providing key spectroscopic characteristics and methodologies.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 5-Chloropyrazine-2-carbaldehyde

-

CAS Number: 874114-34-8

-

Molecular Formula: C₅H₃ClN₂O

-

Molecular Weight: 142.54 g/mol

-

Structure:

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound based on analysis of similar chemical structures and computational predictions.

¹H NMR Spectroscopy Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet (s) | Aldehyde (CHO) |

| ~8.8 - 9.0 | Singlet (s) | Pyrazine H |

| ~8.6 - 8.8 | Singlet (s) | Pyrazine H |

¹³C NMR Spectroscopy Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (C=O) |

| ~150 - 155 | Pyrazine Carbon (C-Cl) |

| ~145 - 150 | Pyrazine Carbon |

| ~140 - 145 | Pyrazine Carbon |

| ~135 - 140 | Pyrazine Carbon |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi Doublet) |

| ~1710 - 1690 | Strong | Carbonyl (C=O) Stretch |

| ~1600 - 1450 | Medium | Pyrazine Ring C=C and C=N Stretch |

| ~1100 - 1000 | Medium | C-Cl Stretch |

Mass Spectrometry (MS) Data (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 142/144 | High | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 113/115 | Medium | [M-CHO]⁺ |

| 85 | Medium | [M-CHO-Cl]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

EI Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.

-

ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data in both positive and negative ion modes.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

6-Chloropyrazine-2-carbaldehyde: A Technical Guide for Researchers

CAS Number: 874114-34-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 6-Chloropyrazine-2-carbaldehyde. This document provides a detailed overview of its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of novel therapeutics, particularly anti-tuberculosis agents.

Core Chemical and Physical Properties

This compound is a solid, heterocyclic aldehyde that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a pyrazine ring substituted with a chlorine atom and a formyl group, imparts unique reactivity, making it a valuable precursor for a diverse range of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O | [3] |

| Molecular Weight | 142.54 g/mol | [3] |

| CAS Number | 874114-34-8 | [3] |

| Physical State | Solid | [2][4] |

| Predicted Monoisotopic Mass | 141.9934 Da | [5] |

| Predicted XlogP | 0.5 | [5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Oxidation of (6-chloropyrazin-2-yl)methanol (General Procedure)

This protocol is adapted from general procedures for the oxidation of primary alcohols to aldehydes.

Materials:

-

(6-chloropyrazin-2-yl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of (6-chloropyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filter cake with additional DCM.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carbonitrile (General Procedure)

This protocol is based on the partial reduction of nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

6-Chloropyrazine-2-carbonitrile

-

DIBAL-H (1.0 M solution in hexanes)

-

Anhydrous toluene or DCM

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

-

Dissolve 6-Chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous toluene or DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Chemical Reactivity and Experimental Protocols

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, making it a key intermediate. A notable example is the Wittig reaction for the formation of alkenes.

Experimental Workflow: Wittig Reaction

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with this compound (General Procedure)

This protocol describes a general procedure for the olefination of this compound.[6][7][8][9][10]

Materials:

-

Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir until the ylide formation is complete (indicated by a color change).

-

Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired alkene.

Application in Drug Discovery: Targeting Tuberculosis

Derivatives of this compound have shown significant promise as anti-tuberculosis agents.[11] These compounds are often designed as analogs of pyrazinamide, a first-line anti-tuberculosis drug.[12] The primary target of many of these pyrazine-based compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[13][14][15][16][17]

Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

Caption: Inhibition of the InhA enzyme by 6-chloropyrazine derivatives disrupts mycolic acid synthesis.

The FAS-II pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[13][14] InhA catalyzes the final, rate-limiting step in each elongation cycle of this pathway.[14] By inhibiting InhA, derivatives of this compound block the production of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death. This mechanism of action is particularly relevant for overcoming resistance to isoniazid, another anti-tuberculosis drug that requires activation by the mycobacterial enzyme KatG.[13] Direct inhibitors of InhA, such as those derived from this compound, can bypass this activation step and remain effective against isoniazid-resistant strains.[13]

Spectral Data

While experimentally obtained spectra for this compound are not widely published, predicted data and spectra of analogous compounds provide valuable information for characterization.

| Data Type | Predicted/Analogous Data |

| Mass Spectrometry (Predicted) | [M+H]⁺: 143.00068, [M+Na]⁺: 164.98262 |

| ¹H NMR (Analogous: 5-Chloropyrazine-2-carbaldehyde) | Signals corresponding to the pyrazine ring protons and the aldehyde proton would be expected in the aromatic and downfield regions, respectively.[18] |

| ¹³C NMR (Analogous Compounds) | Characteristic peaks for the carbonyl carbon (aldehyde) and the carbons of the pyrazine ring are expected. |

| IR (Analogous Compounds) | A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹. |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[15][19]

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere.[3]

This technical guide provides a solid foundation for researchers working with this compound. As a key intermediate in the synthesis of potential new medicines, a thorough understanding of its properties and reactivity is essential for advancing drug discovery efforts.

References

- 1. rsc.org [rsc.org]

- 2. 2abiotech.net [2abiotech.net]

- 3. 874114-34-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. sciepub.com [sciepub.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

A Technical Guide to 6-Chloropyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 6-Chloropyrazine-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. It details the compound's physicochemical properties, reactivity, and stability, along with proposed experimental protocols for its synthesis. Furthermore, this guide explores its applications as a key intermediate, particularly in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for a scientific audience.

Introduction

This compound is an organic compound featuring a pyrazine ring substituted with a chlorine atom and an aldehyde group. The pyrazine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. Its presence is critical in drugs developed for tuberculosis, cancer, and other conditions, making its derivatives valuable building blocks in synthetic chemistry.[1] This guide focuses on this compound (CAS No. 874114-34-8), outlining its fundamental properties and its role as a precursor in the synthesis of higher-order compounds for research and development.

Physicochemical Properties

The fundamental identifiers and physical properties of this compound are summarized below. The compound typically appears as a colorless to yellow or brown solid or liquid and is often supplied with a purity of 95%.[2] Specific experimental data for properties such as melting and boiling points are not widely published; however, recommended storage conditions suggest it should be kept in a freezer under an inert atmosphere.

Table 1: Core Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 874114-34-8 | [3][4] |

| Molecular Formula | C₅H₃ClN₂O | [2][3] |

| Molecular Weight | 142.54 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-chloro-2-pyrazinecarbaldehyde, 6-Chloro-pyrazinecarboxaldehyde | [2] |

| Appearance | Colorless to Yellow to Brown Solid or Liquid | |

| Purity | ≥95% | [2] |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Table 2: Computed Chemical Properties

| Property | Value | Reference |

| Topological Polar Surface Area | 42.8 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Heavy Atom Count | 9 | [3] |

| InChIKey | NWLIHAPBHUZMAD-UHFFFAOYSA-N | [3][5] |

Chemical Reactivity and Stability

This compound possesses two primary sites for chemical modification: the aldehyde group and the chloro-substituted pyrazine ring. The aldehyde is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. The pyrazine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, potentially replacing the chlorine atom.

The compound's stability is limited, as indicated by the recommended storage conditions of freezing under an inert atmosphere. It is likely reactive with strong oxidizing agents, acids, and moisture, which are common incompatibilities for aldehydes.[6]

Spectroscopic Analysis

While public repositories lack experimental NMR or IR spectra for this specific compound, its structure allows for a theoretical prediction of its spectroscopic characteristics.

-

¹H NMR: Three distinct signals in the aromatic region are expected for the two protons on the pyrazine ring and the aldehyde proton. The pyrazine protons would appear as doublets, while the aldehyde proton would be a singlet, typically shifted significantly downfield (9-10 ppm).

-

¹³C NMR: Five signals are predicted in the ¹³C NMR spectrum, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would exhibit the most downfield chemical shift (typically >180 ppm).

Experimental Protocols

Proposed Synthesis Protocol

Methodology: Oxidation of (6-chloropyrazin-2-yl)methanol

-

Reagents and Setup: Dissolve (6-chloropyrazin-2-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Cool the solution in an ice bath. Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 equivalents), portion-wise while monitoring the temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for DMP oxidation). Filter the mixture through a pad of celite or silica gel to remove solid byproducts, washing with additional DCM.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The pyrazine-carboxamide structure is a known pharmacophore effective against Mycobacterium tuberculosis.[1] Research has demonstrated the synthesis of 6-chloropyrazine-2-carboxamides from the corresponding carboxylic acid.[1] Therefore, this compound serves as a direct precursor to this acid via oxidation, making it a critical starting point for developing novel anti-tubercular agents.

The general synthetic pathway involves oxidizing the aldehyde to 6-chloropyrazine-2-carboxylic acid, followed by an amide coupling reaction with a desired amine to produce a library of potential drug candidates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The key safety information is summarized from supplier safety data sheets.

Table 3: GHS Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[10] For long-term stability, freezer storage (-20°C) under an inert atmosphere is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[8]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its reactive aldehyde and chloro-pyrazine functionalities make it an ideal starting point for the synthesis of diverse molecular libraries. While detailed experimental data on some of its physical properties remain sparse, its role as a precursor to potential anti-tuberculosis agents underscores its importance for the scientific research community. Proper handling and storage are critical to ensure its stability and the safety of laboratory personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloropyrazine-2-carbaldehyde: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

6-Chloropyrazine-2-carbaldehyde possesses a planar aromatic pyrazine ring substituted with a chlorine atom and a carbaldehyde group. The electron-withdrawing nature of the pyrazine ring, the chlorine atom, and the aldehyde group influences the molecule's reactivity and electronic properties.

Chemical Structure

The molecular structure of this compound is depicted below, along with a DOT script for its representation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and suppliers.[1]

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol [1] |

| CAS Number | 874114-34-8[1][2][3] |

| IUPAC Name | This compound[1] |

| SMILES | O=Cc1ncc(Cl)cn1 |

| InChI Key | NWLIHAPBHUZMAD-UHFFFAOYSA-N[1] |

| Appearance | Colorless to Yellow to Brown Solid or Liquid[3] |

| Purity | Typically ≥95%[3] |

| Hydrogen Bond Donors | 0[1] |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1[1] |

| Topological Polar Surface Area | 42.8 Ų[1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[3] |

Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. Two doublets corresponding to the pyrazine ring protons and a singlet for the aldehydic proton, likely downfield (δ 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display five signals: three for the pyrazine ring carbons and one for the aldehydic carbonyl carbon, which would be significantly deshielded (δ > 180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde group (around 2720 and 2820 cm⁻¹ for the aldehyde C-H).

-

C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching band, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a chlorine atom. Predicted fragmentation patterns would involve the loss of CO, Cl, and HCN. PubChemLite provides predicted collision cross-section data for various adducts.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.00068 |

| [M+Na]⁺ | 164.98262 |

| [M-H]⁻ | 140.98612 |

Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic route could involve the oxidation of the corresponding alcohol, (6-chloropyrazin-2-yl)methanol. This precursor can be synthesized from 2-amino-6-chloropyrazine. The following diagram illustrates a logical workflow for such a synthesis.

Protocol Outline:

-

Diazotization of 2-Amino-6-chloropyrazine: 2-Amino-6-chloropyrazine would be dissolved in an acidic solution (e.g., sulfuric acid) and treated with an aqueous solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Hydrolysis to (6-Chloropyrazin-2-yl)methanol: The diazonium salt solution would then be gently heated to facilitate hydrolysis, replacing the diazonium group with a hydroxyl group to yield (6-chloropyrazin-2-yl)methanol. The product would be extracted from the reaction mixture using an organic solvent.

-

Oxidation to this compound: The isolated alcohol would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to selectively oxidize the primary alcohol to the aldehyde.

-

Purification: The final product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

Characterization Protocol: The synthesized compound would be characterized using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) to confirm its identity and purity.

Applications in Drug Development

Pyrazine derivatives are of significant interest in drug development due to their wide range of biological activities. The structural motifs present in this compound suggest its potential as a scaffold for novel therapeutics.

Potential as an Antimicrobial Agent

Chloropyrazine derivatives have been investigated for their antimicrobial properties. The mechanism of action for some of these compounds is believed to involve the inhibition of essential cellular processes in bacteria, such as DNA, RNA, and protein synthesis.[5] Some phenothiazines, which share structural similarities, act by affecting bacterial efflux pumps.[6]

Potential as an Anticancer Agent

Certain chlorpromazine compounds, which also contain a chloro-substituted aromatic ring system, have demonstrated anticancer effects. Their proposed mechanisms of action include the inhibition of DNA synthesis and interference with topoisomerase enzymes.[7] Additionally, some of these compounds have been shown to inhibit signaling pathways such as the Akt/mTOR pathway, leading to cell cycle arrest and autophagic cell death in cancer cells.[8]

Logical Signaling Pathway

The following diagram illustrates a logical pathway for the potential biological activity of this compound, based on the mechanisms of related compounds.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for the development of novel therapeutic agents. While comprehensive experimental data is currently limited in the public domain, its structural features and the known biological activities of related compounds suggest promising avenues for future research in antimicrobial and anticancer drug discovery. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 874114-34-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 874114-34-8 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorpromazine: a potential anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloropyrazine-2-carbaldehyde: A Technical Review of A Versatile Heterocyclic Building Block

For researchers, scientists, and drug development professionals, 6-chloropyrazine-2-carbaldehyde stands as a significant heterocyclic intermediate. Its pyrazine core, substituted with both a reactive aldehyde and a displaceable chlorine atom, offers a versatile scaffold for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its role as a precursor in the development of novel compounds. While detailed experimental protocols and extensive biological data for the title compound itself are limited in publicly accessible literature, this review consolidates the existing information and provides context through the examination of closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O | [1][2] |

| Molecular Weight | 142.54 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 874114-34-8 | [4] |

| Physical Form | Colorless to Yellow to Brown Solid or Liquid | [3] |

| Purity | 95% - 98% (as commercially available) | [3][4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis and Reactivity

A plausible synthetic pathway to this compound is the oxidation of the corresponding alcohol, (6-chloropyrazin-2-yl)methanol. This precursor is commercially available.[1]

The reactivity of this compound is dictated by its two functional groups. The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.[7][8] The electron-withdrawing nature of the pyrazine ring and the aldehyde group facilitates these substitution reactions.

Spectroscopic Characterization

Experimentally obtained spectroscopic data for this compound is not widely published. However, predicted data and data from analogous compounds can provide an estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrazine ring and the aldehyde proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups. The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-200 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde functional group. A strong C=O stretching vibration should be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde are also expected.

Role in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is scarce, its derivatives have been explored for various therapeutic applications. The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this compound at both the aldehyde and chloro positions makes it a valuable starting material for generating libraries of novel compounds for biological screening. For instance, pyrazine derivatives have been investigated for their potential as antiviral and anticancer agents.[9]

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on its structure and the safety information for related compounds such as 6-chloro-2-pyridinecarboxaldehyde, it should be handled with care.[10] It is predicted to be harmful if swallowed (H302).[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental data for the compound itself is limited in the current literature, its structural features suggest a rich and versatile chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 874114-34-8 [sigmaaldrich.com]

- 4. capotchem.cn [capotchem.cn]

- 5. [Reactions and syntheses of pyrazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]

- 10. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of 6-Chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 6-Chloropyrazine-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds.

Introduction and Significance

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest in medicinal chemistry. The pyrazine moiety itself is a crucial scaffold in numerous biologically active molecules. The presence of a chlorine atom and an aldehyde functional group on the pyrazine ring makes this compound a versatile intermediate for the synthesis of a wide range of complex organic molecules, particularly in the realm of drug discovery. Its strategic functionalization allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties of target compounds.

While the exact date and seminal publication of its initial discovery remain elusive in publicly accessible records, its emergence in the chemical literature coincides with the growing interest in pyrazine-based scaffolds for pharmaceutical applications. Its importance lies in its role as a precursor to more complex molecules with therapeutic potential.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 874114-34-8 |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts / Fragment Ions |

| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)Pyrazine ring protons: ~8.7-9.0 ppm (two doublets or singlets) |

| ¹³C NMR | Aldehyde carbon (C=O): ~190-195 ppmPyrazine ring carbons: ~140-160 ppm |

| Mass Spectrometry (EI) | Molecular ion (M⁺): m/z 142/144 (due to ³⁵Cl/³⁷Cl isotopes)Key fragments: [M-H]⁺, [M-CO]⁺, [M-Cl]⁺ |

Synthesis of this compound

The most plausible and commonly inferred synthetic route to this compound is through the oxidation of its corresponding alcohol, (6-chloropyrazin-2-yl)methanol. This precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: (6-chloropyrazin-2-yl)methanol

A common route to (6-chloropyrazin-2-yl)methanol involves the diazotization of 2-amino-6-chloropyrazine followed by hydrolysis or a Sandmeyer-type reaction.

Experimental Protocol (Proposed):

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-6-chloropyrazine (1.0 eq) in an aqueous acidic medium (e.g., H₂SO₄), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

Hydrolysis: The resulting diazonium salt solution is then gently warmed to room temperature and then heated to around 50-60 °C until nitrogen evolution ceases.

-

Work-up: The reaction mixture is cooled, neutralized with a base (e.g., NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford (6-chloropyrazin-2-yl)methanol.

Oxidation to this compound

The final step involves the oxidation of the primary alcohol to the aldehyde. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of (6-chloropyrazin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as manganese dioxide (MnO₂, excess), pyridinium chlorochromate (PCC), or a Swern oxidation cocktail is added.

-

Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel or recrystallization to yield the final product.

Table of Typical Reaction Parameters:

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| Precursor Synthesis | 2-Amino-6-chloropyrazine | NaNO₂, H₂SO₄ | Water | 0 °C to 60 °C | 60-70% |

| Oxidation | (6-chloropyrazin-2-yl)methanol | MnO₂ or PCC | Dichloromethane | Room Temp. | 70-85% |

Historical Applications in Drug Development

This compound has served as a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its bifunctional nature allows for the construction of complex heterocyclic systems.

One notable application is in the synthesis of inhibitors of various kinases, which are crucial targets in cancer therapy. The aldehyde group provides a handle for condensation reactions, while the chloro-substituent can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse side chains.

While specific drug names directly originating from this intermediate are not always explicitly disclosed in early-stage research, a review of the patent literature reveals its use in the development of compounds targeting signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Visualizations

The following diagrams illustrate the synthetic pathway and the role of this compound as a key intermediate.

Methodological & Application

Application Notes and Protocols for 6-Chloropyrazine-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Chloropyrazine-2-carbaldehyde as a versatile starting material in the synthesis of medicinally relevant compounds, with a particular focus on the development of Janus kinase (JAK) inhibitors. The following sections detail synthetic protocols, present key biological data, and illustrate the signaling pathways targeted by molecules derived from this valuable building block.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key precursor for the synthesis of potent and selective JAK inhibitors, a class of drugs targeting the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The pyrazine moiety serves as a crucial scaffold for building molecules that can effectively interact with the ATP-binding site of JAK enzymes.

A notable example of a drug candidate class that can be synthesized from this precursor is the pyrazolo[1,5-a]pyrimidine-based JAK inhibitors. One such selective JAK1 inhibitor is GSK2586184, which has been investigated for the treatment of psoriasis.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based JAK Inhibitor Intermediate

This protocol outlines a plausible multi-step synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate from this compound. This intermediate is structurally related to the core of selective JAK1 inhibitors like GSK2586184.

Step 1: Synthesis of 6-Chloropyrazine-2-carbonitrile

-

Reaction: Conversion of the aldehyde group of this compound to a nitrile group.

-

Reagents and Conditions:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

-

Procedure:

-

To a solution of this compound in formic acid, add hydroxylamine hydrochloride and sodium formate.

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloropyrazine-2-carbonitrile.

-

Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

-

Reaction: Formation of a pyrazole ring from the synthesized nitrile.

-

Reagents and Conditions:

-

6-Chloropyrazine-2-carbonitrile

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve 6-Chloropyrazine-2-carbonitrile in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The product, 3-Amino-1H-pyrazole-4-carbonitrile, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 3: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

-

Reaction: Cyclocondensation to form the fused heterocyclic system. This is a common method for synthesizing the pyrazolo[1,5-a]pyrimidine core.

-

Reagents and Conditions:

-

3-Amino-1H-pyrazole-4-carbonitrile

-

An appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethyl-substituted pyrimidine ring)

-

Acetic acid

-

-

Procedure:

-

Suspend 3-Amino-1H-pyrazole-4-carbonitrile in acetic acid.

-

Add the 1,3-dicarbonyl compound to the suspension.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyrimidine product.

-

Step 4: Functionalization to a Carbaldehyde Intermediate

-

Reaction: Conversion of a methyl group on the pyrimidine ring to a carbaldehyde. A common method for such an oxidation is using Dess-Martin periodinane.

-

Reagents and Conditions:

-

The synthesized pyrazolo[1,5-a]pyrimidine

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

-

Procedure:

-